Cas no 2413867-92-0 (N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide)
![N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide structure](https://www.kuujia.com/scimg/cas/2413867-92-0x500.png)
N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- Z4185518627
- N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
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- Inchi: 1S/C31H22N4O4S/c36-31(20-11-3-1-4-12-20)34-30-28(40(37,38)21-13-5-2-6-14-21)27-29(33-24-17-9-8-16-23(24)32-27)35(30)25-19-39-26-18-10-7-15-22(25)26/h1-18,25H,19H2,(H,34,36)
- InChI Key: PUOYBAFQSPDTSL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1C2C(=NC3C=CC=CC=3N=2)N(C=1NC(C1C=CC=CC=1)=O)C1C2C=CC=CC=2OC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 40
- Rotatable Bond Count: 5
- Complexity: 1010
- Topological Polar Surface Area: 112
- XLogP3: 5.3
N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7562784-1.0g |
N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide |
2413867-92-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
Research Brief on N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide (CAS: 2413867-92-0)
Recent studies have highlighted the potential of N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide (CAS: 2413867-92-0) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrroloquinoxaline scaffold, has garnered attention due to its potential applications in targeting specific biological pathways, particularly in oncology and neurodegenerative diseases.
The synthesis and characterization of this compound have been detailed in recent publications, emphasizing its structural complexity and the challenges associated with its production. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and purity. These studies have laid the groundwork for further exploration of its pharmacological properties.
In vitro and in vivo studies have demonstrated that N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide exhibits significant inhibitory activity against certain kinase enzymes, which are often implicated in cancer progression. Preliminary results suggest that this compound may serve as a potent inhibitor of protein kinases involved in cell proliferation and survival, making it a potential therapeutic agent for various malignancies.
Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable bioavailability and stability, although challenges remain in optimizing its delivery and minimizing potential off-target effects. Researchers are currently focusing on structural modifications to enhance its selectivity and efficacy.
The potential applications of this compound extend beyond oncology. Recent findings indicate its relevance in neurodegenerative diseases, where it may modulate pathways associated with neuroinflammation and oxidative stress. These discoveries open new avenues for interdisciplinary research, combining chemical biology with neuroscience to develop novel therapeutic strategies.
In conclusion, N-[3-(benzenesulfonyl)-1-(2,3-dihydro-1-benzofuran-3-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide represents a promising compound with diverse therapeutic potential. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological properties, and explore its clinical applicability. The integration of computational modeling and high-throughput screening techniques is expected to accelerate these efforts, paving the way for future breakthroughs in the field.
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